3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile
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Overview
Description
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is characterized by a bicyclic structure containing a pyrrolizine ring system with a ketone and a nitrile functional group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. The reaction is usually carried out under inert atmosphere and at room temperature to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines .
Scientific Research Applications
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Oxohexahydro-1H-pyrrolizine-7a-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Hexahydro-1H-pyrrolizine-7a-carbonitrile: Lacks the ketone group, affecting its reactivity and applications.
3-Oxo-1H-pyrrolizine-7a-carbonitrile: Similar but without the hexahydro component, leading to different chemical properties.
Uniqueness
3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is unique due to its combination of a bicyclic structure with both ketone and nitrile functional groups. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8-3-1-5-10(8)7(11)2-4-8/h1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMLYBFFFPAPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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